molecular formula C7H2Br2F2O B1422560 3,6-Dibromo-2,4-difluorobenzaldehyde CAS No. 1160573-51-2

3,6-Dibromo-2,4-difluorobenzaldehyde

Cat. No.: B1422560
CAS No.: 1160573-51-2
M. Wt: 299.89 g/mol
InChI Key: INWNDQDVNWEPAA-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H2Br2F2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 6 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2,4-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the bromination of 2,4-difluorobenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

3,6-Dibromo-2,4-difluorobenzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,4-difluorobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in biochemical research. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 3,5-Dibromobenzaldehyde
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde

Uniqueness

3,6-Dibromo-2,4-difluorobenzaldehyde is unique due to the specific arrangement of bromine and fluorine atoms on the benzaldehyde ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and binding affinity, which are not observed in other similar compounds. Its ability to undergo selective reactions and form stable products makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,6-dibromo-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWNDQDVNWEPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289751
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-51-2
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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